1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can be deduced from its IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed study of these reactions, including the conditions under which they occur, the yield of the product, and any side reactions that might occur.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its stability under various conditions.Scientific Research Applications
Arylpiperazine Derivatives
Arylpiperazine derivatives, closely related to the structural class of the compound mentioned, have been extensively studied for their clinical applications, primarily targeting conditions like depression, psychosis, and anxiety. The metabolism and disposition of these compounds involve processes like CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines, which exhibit a variety of effects related to serotonin receptors. These insights suggest a pharmacological relevance of the core structure shared with the compound of interest (Caccia, 2007).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives have been identified for their significant role in the development of optical sensors, illustrating the compound's potential applicability in sensing technologies. These derivatives are highlighted for their ability to form coordination and hydrogen bonds, making them suitable for sensing applications and indicating a pathway where the compound could be explored for its sensory properties (Jindal & Kaur, 2021).
Piperazine-Based Therapeutic Uses
Piperazine, a core component of the compound , is widely recognized for its therapeutic uses across a broad spectrum of activities, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory effects. This broad range of applications of piperazine derivatives underscores the potential medicinal significance of the compound, offering insights into its possible therapeutic uses (Rathi et al., 2016).
Safety And Hazards
The safety and hazards of a compound involve studying its toxicity, flammability, and any precautions that need to be taken while handling it.
Future Directions
Future directions could involve potential applications of the compound, further studies that could be done to understand it better, and any modifications that could be made to its structure to improve its properties.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c20-16-6-2-1-4-14(16)9-22-19(28)15-5-3-7-26(10-15)17-8-18(24-12-23-17)27-13-21-11-25-27/h1-2,4,6,8,11-13,15H,3,5,7,9-10H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSGQSCDJSEWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.